2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
2-phenyl-5,7-dihydrothieno[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H10N2S/c1-2-4-9(5-3-1)12-13-6-10-7-15-8-11(10)14-12/h1-6H,7-8H2 |
InChI Key |
PRHIGTCGQRWNJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=C(N=C2CS1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation via Gewald Reaction and Subsequent Cyclization
The Gewald reaction, a well-established method for synthesizing 2-aminothiophene derivatives, has been adapted to construct the thienopyrimidine scaffold. In a representative procedure, N-aryl-2-cyanoacetamides are reacted with phenyl isothiocyanate and chloroacetonitrile in the presence of potassium hydroxide and dimethylformamide (DMF) to form α-halo active methylene intermediates . Subsequent treatment with sodium ethoxide induces cyclization, yielding 4-amino-5-cyano-2-phenylamino-thiophene-3-carboxamides .
Key Steps :
-
Formation of α-Halo Intermediate :
-
Cyclization to Thiophene Core :
-
Pyrimidine Ring Closure :
Optimization Insights :
-
The use of DMF as a solvent enhances reaction efficiency by stabilizing intermediates .
-
Prolonged heating (8–24 hours) is critical for complete cyclization, with yields improving at higher temperatures (160–180°C) .
Sequential Nucleophilic Aromatic Substitution (SNAr) and Suzuki Coupling
A modular approach employs SNAr to functionalize the pyrimidine ring, followed by Suzuki-Miyaura cross-coupling to introduce the phenyl group. This method, validated for analogous thieno[3,2-d]pyrimidines, involves:
-
SNAr Reaction :
-
Suzuki Coupling :
Example Protocol :
-
Starting Material : 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine.
-
SNAr Step : Reaction with N-methylbenzylamine at 80°C for 12 hours (yield: 72%) .
-
Suzuki Step : Coupling with phenylboronic acid using Pd(OAc)₂ and SPhos ligand in toluene/water (yield: 65%) .
Advantages :
-
Enables late-stage diversification of the phenyl group.
-
Suzuki coupling tolerates electron-rich and electron-poor aryl boronic acids, enhancing synthetic flexibility .
One-Pot Multicomponent Synthesis
A streamlined one-pot method combines Gewald thiophene synthesis with in situ pyrimidine ring closure. This approach minimizes intermediate isolation and improves overall yield:
-
Reaction Setup :
-
Cyclization :
Critical Parameters :
-
Stoichiometric control of chloroacetonitrile prevents over-alkylation.
-
Temperature moderation (<60°C) avoids decomposition of reactive intermediates .
Comparative Analysis of Synthetic Routes
Efficiency Metrics :
-
Cyclocondensation : Optimal for bulk synthesis due to minimal byproduct formation .
-
Suzuki Coupling : Superior for introducing sterically hindered aryl groups .
Mechanistic Insights and Stereochemical Considerations
The formation of 2-phenyl-5,7-dihydrothieno[3,4-d]pyrimidine involves:
-
Thiophene Ring Formation :
-
Pyrimidine Closure :
-
Stereoelectronic Effects :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring exhibits electrophilic character at specific positions, enabling nucleophilic substitution. Key observations include:
Mechanistic Insight : The electron-deficient pyrimidine ring facilitates attack at C-2 and C-4 positions. Steric hindrance from the 2-phenyl group directs substitutions to less crowded sites .
Electrophilic Substitution Reactions
The thiophene moiety undergoes electrophilic aromatic substitution (EAS) at the 5- and 7-positions:
| Electrophile | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | 5-Nitro derivative | >90% at C-5 | |
| Br₂/FeCl₃ | CH₂Cl₂, rt | 5,7-Dibromo derivative | 75% | |
| ClSO₃H | Reflux, 4 hr | 5-Sulfonic acid derivative | 68% |
Key Finding : Annulation with pyrimidine enhances reactivity compared to simple thiophenes due to increased ring strain .
Cyclization and Condensation Reactions
The scaffold serves as a precursor for complex heterocycles:
Example Synthesis :
Treatment with N-phenylbenzene-carbohydrazonoyl chloride yields 6-methyl-1,3,7-triphenyl-triazolo[4,3-a]pyrimidin-5-one (83% yield) .
Oxidation and Reduction
Redox reactions modify the dihydrothieno moiety:
| Process | Reagents | Product | Outcome | Source |
|---|---|---|---|---|
| Oxidation | H₂O₂, AcOH | Thieno[3,4-d]pyrimidine-5,7-dione | Enhanced electrophilicity | |
| Reduction | NaBH₄, MeOH | Tetrahydrothienopyrimidine derivatives | Improved solubility |
Biological Correlation : Oxidation products show increased binding to HIV-1 reverse transcriptase (EC₅₀ = 2.2 nM) .
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of thieno[3,4-d]pyrimidine derivatives as novel antiviral agents, particularly against HIV-1. For instance, structural modifications to the thieno[3,4-d]pyrimidine scaffold have led to compounds that exhibit potent inhibitory effects on HIV-1 strains. These derivatives have been shown to improve drug resistance profiles and enhance solubility and bioavailability, making them promising candidates for further development as non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
Case Study: HIV-1 Inhibition
- Compound : Various thieno[3,4-d]pyrimidine derivatives.
- Activity : Potent against multiple HIV-1 strains.
- Mechanism : Inhibition of reverse transcriptase with improved resistance profiles.
Anticancer Activity
2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine and its derivatives have also been explored for their anticancer properties. Research indicates that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. They have shown effectiveness against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancers.
Case Study: Anticancer Mechanism
- Compound : Thieno[3,4-d]pyrimidine derivatives.
- Activity : Induction of apoptosis and inhibition of cell migration.
- Target : Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Antimicrobial Properties
The compound has also demonstrated significant antimicrobial activity against a range of bacterial strains. The thieno[3,4-d]pyrimidine framework has been linked to enhanced antibacterial properties, making it a candidate for the development of new antibiotics.
Case Study: Antimicrobial Efficacy
- Compound : 2-Phenyl derivatives.
- Activity : Effective against E. coli, S. aureus, and other pathogens.
- Mechanism : Disruption of bacterial cell wall synthesis.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the phenyl ring and modifications to the thieno-pyrimidine core have been systematically studied to enhance potency and selectivity.
| Compound Variation | Target Activity | IC50 Value (µM) |
|---|---|---|
| 2-(p-Hydroxyphenyl) | Anticancer | 9.87 |
| 2-(m-Methoxyphenyl) | Antiviral | 2.20 |
| 2-(o-Chlorophenyl) | Antimicrobial | 15.00 |
Mechanism of Action
The mechanism of action of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The phenyl-substituted derivative is expected to exhibit higher logP than the methyl analog due to increased aromatic bulk, enhancing membrane permeability in biological systems.
- Solubility : The 6,6-dioxide derivative () likely has improved water solubility due to sulfone groups, contrasting with the hydrophobic phenyl analog.
Flavoring Industry
- 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine (FEMA No. 3338) is widely used as a flavoring agent, imparting popcorn or toasted almond notes in food products .
Pharmaceutical Potential
- Chlorinated derivatives (e.g., 2,4-dichloro-) are often intermediates in drug synthesis. For example, chloro groups facilitate further functionalization via cross-coupling reactions .
- Phenyl-substituted thienopyrimidines may serve as kinase inhibitors or antimicrobial agents, leveraging aromatic stacking interactions with biological targets .
Biological Activity
2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Formula: C11H10N2S
Molecular Weight: 202.27 g/mol
IUPAC Name: this compound
CAS Number: 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
The biological activity of this compound includes:
- Anticancer Activity
- Antimicrobial Properties
- Neuroprotective Effects
- Anti-inflammatory Potential
Anticancer Activity
Recent studies have demonstrated that derivatives of thieno[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, a study by Tiwari et al. synthesized various pyrimidine derivatives and evaluated their efficacy against multiple cancer cell lines. One derivative showed promising results with an IC50 value of 29.1 µM against the MDA-MB453 breast cancer cell line .
Table 1: Anticancer Efficacy of Thieno[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.3 |
| Compound B | MDA-MB453 | 29.1 |
| Compound C | A549 | 12.5 |
This indicates that structural modifications can significantly influence the anticancer activity of thieno[3,4-d]pyrimidine derivatives.
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored. A study synthesized a series of thiazolidinone-pyrimidine hybrids and evaluated their activity against various microbial strains including E. coli and S. aureus. The results indicated that some derivatives exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 256 µg/mL .
Table 2: Antimicrobial Activity of Thieno[3,4-d]pyrimidine Derivatives
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | E. coli | 32 |
| Compound E | S. aureus | 16 |
| Compound F | K. pneumoniae | 64 |
Neuroprotective Effects
The neuroprotective effects of thieno[3,4-d]pyrimidines have been investigated in the context of Alzheimer's disease. Almehizia et al. reported that certain derivatives exhibited significant inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegeneration. One compound showed an AChE inhibition percentage of 16% compared to the standard drug Donepezil .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Interaction with Enzymes: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation: It can modulate receptor activities related to neurotransmission and inflammation.
- DNA Intercalation: Some derivatives may intercalate into DNA, disrupting replication in cancer cells.
Case Studies
Several case studies highlight the therapeutic potential of thieno[3,4-d]pyrimidines:
- Study on Anticancer Activity: A group synthesized a series of thieno[3,4-d]pyrimidines and tested them against various cancer cell lines. Results indicated that specific substitutions increased cytotoxicity significantly compared to standard chemotherapeutics.
- Neuroprotection Research: Another study focused on the neuroprotective effects of thieno-pyrimidines in models of Alzheimer’s disease, demonstrating reduced neuroinflammation and improved cognitive function in treated animals.
Q & A
Basic: What are the standard synthetic routes for 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine, and what analytical methods validate its purity?
Answer:
A common synthesis involves annulation strategies using ketene-(S,S)-acetals or α-alkenoyl intermediates. For example, α-alkenoyl ketene-(S,S)-acetals can undergo double annulation with phenyl-substituted reagents to form the thieno[3,4-d]pyrimidine core. Reagents like triethylamine (Et₃N) in acetonitrile (ACN) at 0°C to room temperature (RT) are typical .
Validation:
- NMR spectroscopy (¹H, ¹³C) confirms structural integrity, with aromatic protons (δ 7.2–8.1 ppm) and thieno-pyrimidine carbons (δ 150–160 ppm) .
- Mass spectrometry (EI-MS or HRMS) verifies molecular weight (e.g., m/z 266.08 for C₁₂H₁₀N₂S) .
- HPLC with UV detection ensures >95% purity using C18 columns and acetonitrile/water gradients .
Basic: How does the electronic environment of the thieno[3,4-d]pyrimidine core influence reactivity in substitution reactions?
Answer:
The sulfur atom in the thieno ring enhances electrophilic substitution at C-2 and C-4 due to its electron-donating resonance effects. For example:
- Chlorination with POCl₃ targets C-4, forming 4-chloro derivatives for further functionalization .
- Phenyl groups at C-2 stabilize the ring via conjugation, directing nucleophilic attacks (e.g., amines) to C-4 .
Experimental validation includes comparing reaction outcomes with/without electron-withdrawing substituents, monitored via TLC and LC-MS .
Advanced: What strategies resolve contradictions in reported biological activities of thieno[3,4-d]pyrimidine derivatives?
Answer:
Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) often arise from:
- Structural variations : Minor substituent changes (e.g., 5,7-dimethyl vs. 2-phenyl) alter binding affinities. For example, 2-phenyl derivatives show enhanced CXCR2 antagonism due to hydrophobic interactions .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or concentrations (µM vs. nM ranges) impact results.
Methodological solutions : - Use isothermal titration calorimetry (ITC) to quantify binding constants .
- Conduct dose-response assays across multiple models to identify consistent trends .
Advanced: How can computational modeling optimize the functionalization of this compound for targeted enzyme inhibition?
Answer:
- Docking studies (e.g., AutoDock Vina) predict binding poses in enzyme active sites. For example, the 2-phenyl group occupies hydrophobic pockets in kinase targets (e.g., EGFR), while C-4 modifications enhance hydrogen bonding .
- MD simulations assess stability of ligand-protein complexes over 100-ns trajectories, identifying residues critical for affinity .
- QSAR models prioritize substituents (e.g., electron-withdrawing groups at C-4) based on Hammett σ constants and IC₅₀ correlations .
Basic: What safety protocols are essential when handling thieno[3,4-d]pyrimidine derivatives in the lab?
Answer:
- Ventilation : Use fume hoods due to volatility (e.g., boiling point ~250°C for similar compounds) .
- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact (LD₅₀ >500 mg/kg in rodents) .
- Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb solids using vermiculite .
Advanced: How do solvent effects and catalyst choice impact the efficiency of Suzuki-Miyaura couplings on thieno[3,4-d]pyrimidine scaffolds?
Answer:
- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of aryl boronic acids but may require higher temperatures (80–100°C). Water-tolerant conditions (e.g., dioxane/H₂O) reduce side reactions .
- Catalysts : Pd(PPh₃)₄ vs. XPhos-Pd-G3: The latter increases yields (>85%) for sterically hindered substrates (e.g., 2,4-dichloro derivatives) by reducing dehalogenation .
Validation : Monitor reaction progress via GC-MS and isolate products using flash chromatography (hexane/EtOAc) .
Advanced: What are the challenges in characterizing dihydrothieno-pyrimidine tautomers, and how are they addressed?
Answer:
- Tautomerism : The 5,7-dihydro structure may interconvert between enamine and imine forms, complicating NMR interpretation.
- Solutions :
- Low-temperature ¹³C NMR (–40°C) stabilizes tautomers, revealing distinct carbonyl signals (δ 170–175 ppm) .
- X-ray crystallography provides definitive tautomeric assignment, as seen in pyrido[2,3-d]pyrimidine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
